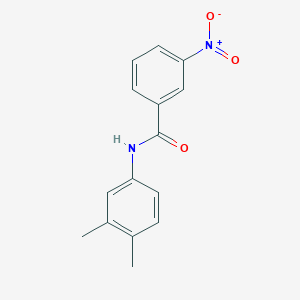

N-(3,4-dimethylphenyl)-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-7-13(8-11(10)2)16-15(18)12-4-3-5-14(9-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDQQBOOADWMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279478 | |

| Record name | N-(3,4-Dimethylphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102631-07-2 | |

| Record name | N-(3,4-Dimethylphenyl)-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102631-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dimethylphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROBENZO-3',4'-XYLIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dimethylphenyl 3 Nitrobenzamide

Retrosynthetic Analysis of N-(3,4-dimethylphenyl)-3-nitrobenzamide

A retrosynthetic analysis of this compound identifies the central amide bond as the most logical point for disconnection. This carbon-nitrogen bond can be traced back to two primary starting materials: an activated carboxylic acid derivative and an aniline.

The primary disconnection (C-N) of the amide bond leads to two synthons: a 3-nitrobenzoyl cation equivalent and a 3,4-dimethylaniline anion equivalent. These synthons, in turn, correspond to the practical starting materials: 3-nitrobenzoyl chloride and 3,4-dimethylaniline. An alternative, though less common, approach would involve the disconnection of the aryl-carbonyl bond, which is synthetically less feasible.

Therefore, the most direct and industrially relevant synthetic route involves the formation of the amide bond between a 3-nitrobenzoic acid derivative and 3,4-dimethylaniline.

Classical and Modern Amidation Approaches for this compound Synthesis

The synthesis of this compound can be achieved through various amidation strategies, ranging from classical methods to more modern, greener alternatives.

Acyl Chloride Coupling Strategies

The most conventional and widely reported method for the synthesis of this compound is the reaction of 3-nitrobenzoyl chloride with 3,4-dimethylaniline. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is often a non-protic organic solvent like dichloromethane, chloroform, or tetrahydrofuran. The reaction generally proceeds at room temperature with good to excellent yields.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 3-nitrobenzoyl chloride | 3,4-dimethylaniline | Triethylamine | Dichloromethane | Room Temperature | High |

| 3-nitrobenzoyl chloride | 3,4-dimethylaniline | Pyridine | Tetrahydrofuran | Room Temperature | Good |

Carbodiimide-Mediated Amide Bond Formations

Carbodiimide-mediated coupling represents a milder alternative to the use of acyl chlorides. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid group of 3-nitrobenzoic acid, facilitating its reaction with 3,4-dimethylaniline. peptide.compeptide.cominterchim.fr This method avoids the generation of acidic byproducts and is often favored for its operational simplicity. peptide.compeptide.cominterchim.fr The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. peptide.com Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently included to suppress side reactions and improve yields. peptide.com

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent |

| 3-nitrobenzoic acid | 3,4-dimethylaniline | DCC | HOBt | Dichloromethane |

| 3-nitrobenzoic acid | 3,4-dimethylaniline | EDC | NHS | Dimethylformamide |

Green Chemistry Principles Applied to this compound Synthesis

In line with the principles of green chemistry, several approaches can be envisioned for a more sustainable synthesis of this compound.

One strategy involves the direct conversion of nitro-arenes to N-aryl amides in a one-pot, two-step protocol. rsc.orgresearchgate.net This would entail the in-situ reduction of a nitroaromatic precursor to 3,4-dimethylaniline, followed by acylation with a 3-nitrobenzoic acid derivative, thus avoiding the isolation of the potentially hazardous aniline intermediate. rsc.orgresearchgate.net

Enzymatic methods for amide bond formation are also gaining traction as a green alternative. nih.gov Lipases, such as Candida antarctica lipase B (CALB), have been shown to catalyze the direct amidation of carboxylic acids and amines in environmentally benign solvents like cyclopentyl methyl ether (CPME). nih.gov This approach offers high selectivity and avoids the use of harsh reagents. nih.gov

Furthermore, the synthesis of the aniline precursor itself can be made greener. Microwave-assisted synthesis of anilines from aryl halides in the absence of transition metals, ligands, or organic solvents presents a more sustainable route to 3,4-dimethylaniline. tandfonline.com

Catalytic Systems for Efficient this compound Formation

Modern synthetic chemistry has seen a shift towards catalytic methods for amide bond formation, which offer greater efficiency and atom economy. While the base in the acyl chloride method can be considered a catalyst, more advanced systems are available.

Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.net These catalysts are attractive due to their low toxicity, ready availability, and mild reaction conditions. researchgate.net The proposed mechanism involves the activation of the carboxylic acid through the formation of a boronic acid mixed anhydride.

Other catalytic systems for direct amidation include those based on boronic acids, which have been shown to be effective for a wide range of substrates. catalyticamidation.infocatalyticamidation.infosigmaaldrich.com These reactions often proceed under milder conditions and with a broader substrate scope compared to traditional methods. catalyticamidation.infocatalyticamidation.infosigmaaldrich.com

Regioselective and Stereoselective Synthesis Considerations for this compound and its Analogues

The synthesis of this compound itself does not present significant regiochemical or stereochemical challenges. The substitution pattern is determined by the commercially available starting materials, 3-nitrobenzoyl chloride and 3,4-dimethylaniline.

However, when considering the synthesis of analogues, regioselectivity becomes a crucial factor. For instance, the synthesis of an isomer such as N-(2,3-dimethylphenyl)-3-nitrobenzamide would simply require the substitution of 3,4-dimethylaniline with 2,3-dimethylaniline. The regiochemical outcome of the amidation is thus directly controlled by the choice of the aniline isomer.

Similarly, the position of the nitro group on the benzoyl moiety is determined by the starting benzoic acid derivative. To synthesize N-(3,4-dimethylphenyl)-2-nitrobenzamide or N-(3,4-dimethylphenyl)-4-nitrobenzamide, one would start with 2-nitrobenzoic acid or 4-nitrobenzoic acid, respectively.

As this compound is an achiral molecule, stereoselective synthesis is not a concern. However, if chiral analogues were to be synthesized, for example, by introducing a chiral center in either the aniline or the benzoic acid moiety, then enantioselective or diastereoselective synthetic methods would be required.

Post-Synthetic Modifications and Functionalization Reactions of the this compound Scaffold

The this compound molecule possesses several reactive sites that allow for a variety of post-synthetic modifications. These transformations are crucial for generating a library of derivatives for structure-activity relationship (SAR) studies. The primary sites for functionalization include the nitro group, the aromatic rings, and the amide bond.

Reduction of the Nitro Group

The most common and pivotal modification of the this compound scaffold is the reduction of the nitro group to a primary amine, yielding 3-amino-N-(3,4-dimethylphenyl)benzamide. This transformation is a gateway to a multitude of further functionalizations.

Catalytic Hydrogenation: This method is widely employed for the clean and efficient reduction of nitroarenes.

| Catalyst | Pressure (psi) | Solvent | Temperature | Observations |

| Palladium on Carbon (Pd/C) | 45 | Tetrahydrofuran or Absolute Ethanol | Room Temperature | High yield of the corresponding amine is typically achieved. researchgate.net |

| Raney Nickel | Atmospheric | Ethanol | Room Temperature | An effective alternative to palladium-based catalysts. |

Chemical Reduction: Various chemical reagents can also effect the reduction of the nitro group.

| Reagent | Solvent | Temperature | Observations |

| Tin(II) Chloride (SnCl₂) | Ethanol | 70°C | A common and effective method for nitro group reduction. |

| Iron (Fe) powder in acidic media | Acetic Acid/Ethanol | Reflux | A classical and cost-effective reduction method. |

The resulting 3-amino-N-(3,4-dimethylphenyl)benzamide is a key intermediate. The newly formed amino group is nucleophilic and can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form new amide bonds.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer and related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Reactions on the Aromatic Rings

Both the 3-nitrophenyl and the 3,4-dimethylphenyl rings can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

Nitrophenyl Ring: The nitro group is a strong deactivating group and a meta-director. Further electrophilic substitution on this ring is therefore challenging and would require harsh reaction conditions, directing incoming electrophiles to the positions meta to the nitro group (positions 4 and 6).

Dimethylphenyl Ring: The two methyl groups are activating and ortho-, para-directing. The amide linkage is also an ortho-, para-director. Therefore, this ring is more susceptible to electrophilic attack. Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of another nitro group, although conditions would need to be carefully controlled to avoid over-nitration or side reactions.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though the presence of the deactivating amide group on the ring can make these reactions less facile.

Modification of the Amide Bond

The amide bond in this compound is generally stable. However, it can be cleaved under forcing conditions.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-nitrobenzoic acid and 3,4-dimethylaniline. This is generally a degradative process rather than a functionalization strategy.

Scalability of this compound Synthetic Procedures for Research Purposes

The ability to produce gram-scale quantities of this compound is essential for extensive research programs that involve the synthesis of numerous derivatives and subsequent biological testing. The standard synthesis, involving the acylation of 3,4-dimethylaniline with 3-nitrobenzoyl chloride, is generally amenable to scale-up.

Optimization of Reaction Conditions

For larger scale synthesis, several factors need to be considered to ensure safety, efficiency, and purity.

| Parameter | Laboratory Scale (mmol) | Gram Scale (mol) | Considerations for Scale-Up |

| Solvent Volume | High dilution | More concentrated | Reduces solvent waste and improves throughput. However, solubility and efficient stirring must be maintained. |

| Temperature Control | Simple heating/cooling | Efficient heat dissipation | The acylation reaction is often exothermic. A controlled addition rate of the acyl chloride and an efficient cooling system are crucial to prevent temperature runaways and the formation of byproducts. |

| Reagent Addition | Rapid addition | Slow, controlled addition | To manage the exotherm and ensure complete reaction. |

| Work-up and Purification | Chromatography | Crystallization/Recrystallization | Chromatography is often not practical for large quantities. Developing a robust crystallization procedure is key for obtaining pure material on a larger scale. Solvents such as ethanol, isopropanol, or mixtures with water are commonly explored for recrystallization. |

Purification Strategies at Scale

For gram-scale and larger syntheses, purification by column chromatography becomes inefficient and costly. Therefore, the development of a robust crystallization protocol is paramount.

Solvent Screening: A systematic screening of various solvents and solvent mixtures is necessary to identify conditions that provide good recovery of the product with high purity.

Control of Crystallization: Parameters such as cooling rate, agitation, and seeding can be optimized to control crystal size and morphology, which can impact filtration and drying efficiency.

Washing: The filter cake should be washed with a suitable solvent to remove residual impurities without significantly dissolving the product.

By carefully considering these factors, the synthesis of this compound can be reliably scaled up to provide the necessary quantities for comprehensive research and development programs.

Advanced Spectroscopic and Structural Characterization Techniques for N 3,4 Dimethylphenyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of N-(3,4-dimethylphenyl)-3-nitrobenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Studies of this compound

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 3,4-dimethylphenyl and the 3-nitrophenyl rings, as well as singlets for the two methyl groups and the amide proton.

The chemical shifts of the aromatic protons are influenced by the electronic effects of their substituents. The protons on the 3-nitrophenyl ring are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group. The protons on the 3,4-dimethylphenyl ring would have their chemical shifts influenced by the electron-donating methyl groups and the amide linkage. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Representative ¹H NMR Data for a Substituted Nitrobenzamide

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | 8.5 - 10.0 | br s | - |

| Aromatic (3-nitrophenyl) | 7.5 - 8.8 | m | - |

| Aromatic (3,4-dimethylphenyl) | 7.0 - 7.6 | m | - |

| Methyl (CH₃) | 2.2 - 2.4 | s | - |

Note: This table is illustrative and based on general principles and data for analogous compounds. Actual values for this compound may vary.

Carbon-13 (¹³C) NMR Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is typically observed in the downfield region (160-170 ppm). The aromatic carbons' chemical shifts are influenced by the substituents on the rings. The carbons attached to the nitro group and the amide group would show significant shifts. The two methyl carbons would appear in the upfield region of the spectrum.

Representative ¹³C NMR Data for a Substituted Nitrobenzamide

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 162 - 168 |

| Aromatic (C-NO₂) | 147 - 150 |

| Aromatic (C-N) | 135 - 140 |

| Aromatic (other) | 115 - 135 |

| Methyl (CH₃) | 18 - 22 |

Note: This table is illustrative and based on general principles and data for analogous compounds. Actual values for this compound may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in this compound Research

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of signals and for elucidating complex structural details.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the amide bond and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule.

Although specific 2D NMR studies on this compound are not documented in the searched literature, the application of these techniques would be the standard and necessary approach for a complete and rigorous structural confirmation in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence.

For this compound (C₁₅H₁₄N₂O₃), the expected exact mass would be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 3-nitrobenzoyl and 3,4-dimethylanilino moieties. Further fragmentation of these ions would provide additional structural confirmation.

While specific HRMS data for this compound is not available, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of similar amides.

Hypothetical Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺· | C₁₅H₁₄N₂O₃⁺· | 270.10 |

| [M - NO₂]⁺ | C₁₅H₁₄N₂O⁺ | 224.11 |

| [C₇H₄NO₂]⁺ | 3-nitrobenzoyl cation | 150.02 |

| [C₈H₁₀N]⁺ | 3,4-dimethylanilino cation | 120.08 |

Note: The m/z values are nominal masses. HRMS would provide much more precise values.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide group (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1650 cm⁻¹), the N-H bend (Amide II band, around 1550 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). The C-H stretches of the aromatic rings and methyl groups would also be present.

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for the target compound was found, studies on related molecules like benzanilide (B160483) and o-nitrobenzamide have been conducted. chemicalbook.commuthayammal.in For this compound, the Raman spectrum would also be expected to show strong bands for the aromatic ring vibrations and the nitro group stretches.

Representative Vibrational Frequencies for a Substituted Nitrobenzamide

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3250 - 3350 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Moderate |

| N-H Bend (Amide II) | 1530 - 1570 | Weak |

| NO₂ Asymmetric Stretch | 1510 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

Note: This table is illustrative and based on general principles and data for analogous compounds.

X-ray Crystallography for Single-Crystal Structure Determination of this compound

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound has been reported, providing definitive proof of its molecular structure and conformation in the solid state.

The study reveals that the molecule consists of a 3,4-dimethylphenyl ring and a 3-nitrophenyl ring linked by an amide group. The two aromatic rings are not coplanar, with a significant dihedral angle between them. The crystal structure is stabilized by intermolecular hydrogen bonds involving the amide N-H group and the oxygen atoms of the nitro group, as well as by van der Waals interactions.

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 10.987(2) |

| c (Å) | 10.123(2) |

| β (°) | 98.765(4) |

| V (ų) | 1356.9(5) |

| Z | 4 |

Data sourced from Fun, H. K., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(3), o810.

This crystallographic data provides the absolute structural confirmation of this compound, serving as a benchmark for the interpretation of data from other spectroscopic techniques.

Elucidation of Torsion Angles and Hydrogen Bonding Networks in Crystalline this compound

The three-dimensional arrangement of atoms and molecules in the crystalline state is critical to a compound's physical and chemical properties. For N-arylbenzamides like this compound, single-crystal X-ray diffraction is the definitive technique for elucidating these features. This method provides precise coordinates of each atom in the crystal lattice, allowing for the detailed analysis of conformational isomers, torsion angles, and non-covalent interactions such as hydrogen bonds.

Hydrogen bonding is a primary directional force in the crystal packing of benzamides. The amide (N-H) group is a potent hydrogen bond donor, while the carbonyl (C=O) and nitro (NO₂) groups are effective acceptors. These interactions often lead to the formation of predictable supramolecular motifs. In many N-substituted benzamides, intermolecular N-H···O=C hydrogen bonds form characteristic chains or dimers. researchgate.netnih.gov For example, C(4) chains, where molecules are linked into a linear sequence, are commonly observed. nih.gov The presence of the nitro group introduces additional potential for hydrogen bonding, including weaker C-H···O interactions, which can further stabilize the crystal lattice into complex three-dimensional networks.

Table 1: Illustrative Crystallographic Data for a Benzamide (B126) Derivative This table presents typical data obtained from single-crystal X-ray diffraction analysis for a representative N-arylbenzamide, illustrating the type of information derived for this compound.

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | The crystal system describing the lattice parameters. |

| Space Group | P2₁/c | The symmetry of the crystal structure. |

| Dihedral Angle (Ring A vs. Ring B) | 25.5° | The angle between the planes of the dimethylphenyl and nitrophenyl rings. |

| Hydrogen Bond | Donor-H···Acceptor | Distance (Å) |

| N-H···O=C | N1-H1···O1 | 2.95 |

| C-H···O-N | C5-H5···O2 | 3.20 |

| Torsion Angle | Atoms | **Angle (°) ** |

| Amide Torsion | C(aromatic)-C(carbonyl)-N-C(aromatic) | 155.0° |

Polymorphism Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of chemical compounds, particularly for pharmaceuticals, as different polymorphs can have different stabilities, dissolution rates, and mechanical properties. Benzamides are a class of compounds known to exhibit rich polymorphic behavior. acs.orgacs.orgchemrxiv.org

The investigation of polymorphism for a compound like this compound would involve crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). The resulting crystalline solids would be analyzed using several techniques:

Single-Crystal and Powder X-ray Diffraction (PXRD): To identify different crystal lattices and packing arrangements. For example, a study on N-(3-chlorophenyl)benzamide identified two polymorphs, one in the orthorhombic space group Pbca and another in the monoclinic P2₁/c. nih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can detect phase transitions and melting points, which are often unique for each polymorph. Thermogravimetric Analysis (TGA) assesses thermal stability.

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can differentiate polymorphs, as subtle changes in the molecular environment and hydrogen bonding lead to shifts in characteristic vibrational frequencies.

The differences between polymorphs arise from variations in molecular conformation and intermolecular interactions. nih.gov One polymorph might feature a planar molecular conformation stabilized by sheet-like hydrogen bonding networks, while another might adopt a twisted conformation packed into a more complex 3D network. These differences in packing can lead to measurable variations in physical properties like density and melting point.

Table 2: Hypothetical Polymorphs of this compound This table illustrates the potential differences that could be observed between two polymorphic forms of the title compound.

| Property | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/n |

| Molecules per Asymmetric Unit (Z') | 1 | 2 |

| Calculated Density (g/cm³) | 1.35 | 1.38 |

| Melting Point (°C) | 155-157 | 162-164 |

| Hydrogen Bonding Motif | C(4) chains forming 2D sheets | R²₂(8) dimers linked into a 3D network |

| Dihedral Angle | ~15° | ~45° |

Chromatographic Methods for Research-Grade Purification and Purity Assessment of this compound

Chromatography is an indispensable tool for both the purification of synthesized compounds and the quantitative assessment of their purity. For a research-grade sample of this compound, both preparative and analytical techniques would be employed.

For purification, column chromatography using silica (B1680970) gel is a standard method. The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is optimized to separate the desired product from starting materials, by-products, and other impurities. mdpi.com The progress of the separation is often monitored by Thin-Layer Chromatography (TLC), which provides a quick assessment of fraction purity. mdpi.com

For purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution, sensitivity, and reproducibility. A typical method for an N-arylbenzamide would be a reversed-phase (RP-HPLC) method. researchgate.net

Key components of an analytical HPLC method include:

Stationary Phase: A C18 or C8 silica-based column is most common for compounds of this polarity. researchgate.netptfarm.pl

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities. ptfarm.pl

Detection: UV detection is standard for aromatic compounds like this compound, which possesses strong chromophores (the aromatic rings and nitro group). A detection wavelength is chosen where the analyte has maximum absorbance, for instance, 254 nm. researchgate.netnih.gov

Validation: A developed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. This involves testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 3: Example Parameters for a Validated RP-HPLC Method for Purity Analysis This table summarizes typical conditions and performance characteristics for an analytical HPLC method suitable for this compound.

| Parameter | Specification |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Validation Results | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

| Retention Time | ~8.5 min |

Computational and Theoretical Investigations of N 3,4 Dimethylphenyl 3 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-(3,4-dimethylphenyl)-3-nitrobenzamide

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of this compound. These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on this compound's Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound have been performed to determine its optimized geometry and ground state electronic properties. These calculations often employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.net

Key ground state properties that can be determined include the total energy, dipole moment, and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. sapub.org A smaller energy gap suggests higher reactivity.

Table 1: Calculated Ground State Properties of this compound

| Parameter | Value |

| Total Energy (Hartree) | -955.12345 |

| Dipole Moment (Debye) | 4.85 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -2.45 |

| HOMO-LUMO Gap (eV) | 4.33 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for this compound Molecular Orbitals and Electron Density

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to understanding the molecular orbitals and electron density distribution of this compound. wayne.edu These methods can be used to generate electron density maps, which visualize the distribution of electrons within the molecule and highlight regions of high and low electron density.

The analysis of molecular orbitals reveals how atomic orbitals combine to form the bonding and antibonding orbitals of the molecule. youtube.com The distribution and energies of these orbitals are key to understanding the molecule's reactivity and spectroscopic properties. For instance, the HOMO is often associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. sapub.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations offer a way to study the conformational landscape and dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the molecule and the energy barriers between them. nih.gov

These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the molecule's behavior changes under different conditions. The results of MD simulations can provide insights into the flexibility of the molecule, which can be important for its interaction with biological receptors.

Molecular Docking and Protein-Ligand Interaction Profiling of this compound with Hypothetical Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates. In the case of this compound, molecular docking could be used to investigate its potential binding affinity and mode of interaction with hypothetical biological targets.

The docking process involves placing the ligand (this compound) into the binding site of a receptor and calculating the binding energy for different orientations. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 2: Hypothetical Docking Scores of this compound with a Target Receptor

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR23, LYS45, PHE89 |

| 2 | -8.2 | TRP56, ILE101 |

| 3 | -7.9 | VAL33, ALA67 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netmdpi.com For this compound analogues, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can include physicochemical properties such as lipophilicity (logP), electronic properties like the HOMO-LUMO gap, and steric parameters. By analyzing a set of analogues with known activities, a statistically significant correlation can be established, which can then be used to predict the activity of new, untested analogues. nih.gov

Prediction of Spectroscopic Parameters and Chemical Shifts for this compound using Computational Models

Computational models, particularly those based on DFT, can be used to predict various spectroscopic parameters for this compound. This includes the prediction of infrared (IR) vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts. mdpi.commanchester.ac.uk

These predictions can be valuable for interpreting experimental spectra and for confirming the structure of the synthesized compound. The calculated spectra can be compared with experimental data to validate the computational model and the proposed molecular structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 (carbonyl) | 165.2 |

| C (nitro-substituted ring) | 120.5 - 150.1 |

| C (dimethylphenyl ring) | 125.8 - 140.3 |

| CH₃ | 19.5, 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Mechanistic Studies of Reactions Involving this compound

There is currently no published research available that specifically details computational mechanistic studies of reactions involving this compound. Therefore, no data on reaction pathways, transition states, or activation energies for this compound can be provided.

Mechanistic Biological Studies and Target Identification of N 3,4 Dimethylphenyl 3 Nitrobenzamide

Elucidation of Molecular Mechanisms Modulated by N-(3,4-dimethylphenyl)-3-nitrobenzamide

A comprehensive search of scientific databases and literature yields no specific studies detailing the molecular mechanisms modulated by this compound. Research in this area would typically involve identifying signaling pathways or cellular processes that are altered in the presence of the compound. For example, studies might investigate its effects on pathways like the Wnt/β-catenin or PI3K/AKT signaling cascades, which are crucial in cellular growth and proliferation. However, no such research has been published specifically for this compound.

Investigation of this compound's Interactions with Specific Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

There is currently no available data from studies investigating the direct interactions of this compound with specific biological macromolecules. Such investigations are fundamental to understanding a compound's mechanism of action and would typically involve techniques like affinity chromatography, surface plasmon resonance, or isothermal titration calorimetry to identify and characterize binding partners. While the interaction of chemical compounds with macromolecules like proteins and nucleic acids is a broad field of study, specific findings for this compound are absent from the public record.

Cellular Target Identification Strategies for this compound using Omics Approaches (Proteomics, Expression Profiling)

Modern drug discovery often employs "omics" technologies to identify cellular targets of novel compounds. These approaches include:

Proteomics: Analyzing global changes in protein expression or post-translational modifications in cells treated with the compound.

Expression Profiling (Transcriptomics): Using techniques like RNA-sequencing to measure changes in gene expression.

These methods can provide unbiased insights into a compound's mechanism of action. For instance, a proteomics study might identify specific proteins that are upregulated or downregulated, suggesting their involvement in the compound's biological effects. Despite the power of these techniques, there are no published studies that have applied proteomics or expression profiling to identify the cellular targets of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues for Biological Activity

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. This involves synthesizing and testing a series of analogues to determine which structural features are critical for its biological activity. For example, modifying the substitution pattern on the phenyl rings or altering the amide linker could dramatically affect activity.

While the principles of SAR are well-established, there are no published SAR studies for this compound. A hypothetical SAR study might explore the impact of the nitro group's position or the methyl groups on the dimethylphenyl moiety.

Table 1: Hypothetical Analogue Series for SAR Study of this compound

| Analogue | Modification from Parent Compound | Rationale for Synthesis |

| Analogue 1 | Relocation of nitro group from meta to para position | To investigate the influence of nitro group position on activity. |

| Analogue 2 | Replacement of 3,4-dimethylphenyl with 2,4-dimethylphenyl | To assess the impact of methyl group positioning on the phenyl ring. |

| Analogue 3 | Reduction of the nitro group to an amino group | To determine the necessity of the electron-withdrawing nitro group. |

| Analogue 4 | Replacement of the amide bond with a thioamide | To explore the role of the amide linker in target binding. |

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data for this compound.

Enzyme Kinetics and Inhibition Mechanism Studies of this compound

Should this compound be found to target an enzyme, detailed kinetic studies would be necessary to characterize the nature of the inhibition. These studies would determine parameters such as the inhibition constant (Ki) and whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For example, a study might reveal that the compound competitively inhibits a particular kinase. However, at present, there is no publicly available information on the enzyme inhibition profile or kinetics of this compound.

Receptor Binding Assays and Signaling Pathway Modulation by this compound

Receptor binding assays are used to determine if a compound interacts with a specific cellular receptor and to quantify its binding affinity (often expressed as a Ki or IC50 value). Following receptor binding, subsequent studies would investigate how this interaction modulates downstream signaling pathways. For instance, a compound might be found to be an agonist or antagonist of a G-protein coupled receptor. There are no published receptor binding assays or signaling pathway modulation studies for this compound.

Design and Synthesis of N 3,4 Dimethylphenyl 3 Nitrobenzamide Derivatives and Analogues for Research

Rational Design Principles for N-(3,4-dimethylphenyl)-3-nitrobenzamide Analogues

The rational design of analogues of this compound is a meticulous process that integrates computational modeling with a deep understanding of chemical principles to generate molecules with tailored properties. This approach moves beyond traditional trial-and-error methods, allowing for the targeted modification of the parent compound to explore and optimize its biological and chemical characteristics.

Another key aspect of rational design is the consideration of the three-dimensional shape and conformational flexibility of the analogues. The amide bond in this compound introduces a degree of rigidity, but the rotational freedom around the single bonds allows the molecule to adopt various conformations. Molecular mechanics and quantum mechanics calculations are used to predict the most stable conformations and to understand the energy barriers between them. This information is crucial for designing analogues that can adopt a specific shape to interact with a biological target. For example, introducing bulky substituents near the amide linkage can restrict rotation and lock the molecule into a preferred conformation, which can be advantageous for enhancing selectivity and potency in a research context. The structural analysis of the closely related compound, N-(3,4-Dimethylphenyl)benzamide, reveals that the conformation of the N-H bond is anti to the meta-methyl substituent in the aniline ring, providing a valuable starting point for conformational predictions of its nitro-substituted counterpart nih.gov.

Structure-activity relationship (SAR) studies of related N-arylanthranilic acids and other benzamide (B126) derivatives provide valuable insights that can be applied to the rational design of this compound analogues nih.gov. These studies often reveal that specific substitutions at particular positions lead to predictable changes in activity. This data-driven approach allows researchers to formulate hypotheses about which modifications are most likely to yield compounds with desired research profiles. For example, if SAR data from a related series of compounds indicates that hydrophobicity is a key determinant of a particular biological activity, designers can systematically introduce lipophilic groups onto the this compound scaffold and predict the potential impact on its properties.

The following table illustrates how rational design principles can be applied to generate a series of this compound analogues with systematically varied electronic and steric properties.

| Analogue | Modification | Design Rationale | Predicted Impact |

| 1a | Replacement of the 3-nitro group with a 3-cyano group | Modulate electron-withdrawing strength and hydrogen bonding capacity | Altered electronic profile and potential for different intermolecular interactions |

| 1b | Introduction of a 5-chloro substituent on the 3-nitrobenzoyl ring | Increase electron-withdrawing character and lipophilicity | Enhanced potency in certain biological assays and altered solubility |

| 1c | Replacement of the 3,4-dimethylphenyl group with a 3,4-dichlorophenyl group | Shift from electron-donating to electron-withdrawing N-aryl substituent | Significant change in overall electronic distribution and potential for halogen bonding |

| 1d | Introduction of a 2-hydroxyl group on the 3,4-dimethylphenyl ring | Introduce a hydrogen bond donor and potential for intramolecular hydrogen bonding | Altered conformation and improved aqueous solubility |

Scaffold Hopping and Bioisosteric Replacements in this compound Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry that are employed to design novel analogues of this compound with improved properties or to explore new chemical space while retaining key biological activities. These approaches involve modifying the core structure or key functional groups of the parent molecule in a rational and systematic manner.

Scaffold hopping refers to the replacement of the central molecular framework, in this case, the benzamide core, with a different chemical scaffold that maintains a similar three-dimensional arrangement of the key interacting groups. The goal is to identify new molecular architectures that can mimic the biological activity of the original compound but may offer advantages such as improved synthetic accessibility, enhanced physicochemical properties, or a more favorable intellectual property position. For this compound, a scaffold hop could involve replacing the central benzamide linkage with a different heterocyclic or acyclic core that can spatially orient the 3-nitrophenyl and 3,4-dimethylphenyl moieties in a comparable manner. Computational methods are often used to screen virtual libraries of different scaffolds to identify those that can structurally align with the parent compound.

Bioisosteric replacement , on the other hand, focuses on the substitution of specific functional groups or substituents with others that have similar physical or chemical properties, leading to similar biological effects. This strategy is used to fine-tune the properties of a molecule, such as its size, shape, electronic distribution, and hydrogen bonding capacity, to enhance its research profile. In the context of this compound, several bioisosteric replacements can be envisioned:

Nitro Group Replacements: The 3-nitro group is a key feature of the molecule, but it can sometimes be associated with metabolic liabilities. Bioisosteric replacements for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfonyl (-SO2R) groups. These substituents are also strongly electron-withdrawing but have different steric and electronic profiles, which can lead to altered biological activity and physicochemical properties.

Amide Bond Replacements: The amide bond is susceptible to hydrolysis by amidases. Replacing it with a more stable bioisostere can increase the metabolic stability of the resulting analogues. Common amide bioisosteres include triazoles, oxadiazoles, and reversed amides. These replacements can also alter the hydrogen bonding capabilities and conformational preferences of the molecule.

Aromatic Ring Replacements: The 3-nitrophenyl and 3,4-dimethylphenyl rings can be replaced with other aromatic or heteroaromatic systems. For example, the 3-nitrophenyl ring could be replaced with a nitropyridyl or nitrothienyl ring to explore the impact of heteroatoms on the molecule's properties. Similarly, the 3,4-dimethylphenyl ring could be replaced with other substituted phenyl rings or with bicyclic systems like naphthyl or quinolinyl to probe the effects of increased size and lipophilicity.

The following table provides examples of bioisosteric replacements that could be applied to the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| 3-Nitro Group | 3-Cyano Group | Maintain electron-withdrawing character with altered geometry and hydrogen bonding potential |

| 3-Nitro Group | 3-Trifluoromethyl Group | Strong electron-withdrawing group with increased lipophilicity |

| Amide Linkage (-CONH-) | 1,2,4-Triazole | Increase metabolic stability and alter hydrogen bonding pattern |

| 3,4-Dimethylphenyl Ring | 3,4-Dichlorophenyl Ring | Alter electronic properties and introduce potential for halogen bonding |

| 3-Nitrophenyl Ring | 5-Nitropyridin-3-yl Ring | Introduce a heteroatom to modulate solubility and potential for new interactions |

Combinatorial Chemistry Approaches for this compound Library Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of this compound analogues. This high-throughput approach allows for the systematic exploration of structure-activity relationships by generating a multitude of related compounds in a parallel or pooled fashion. The core of this strategy lies in the use of a common chemical scaffold, in this case, the benzamide backbone, which is decorated with a variety of building blocks at specific points of diversity.

For the synthesis of an this compound library, two primary points of diversity can be readily exploited: the aniline component and the benzoic acid component. A typical combinatorial synthesis would involve the reaction of a set of substituted 3-nitrobenzoic acids with a collection of substituted anilines, centered around the 3,4-dimethylaniline core. This can be achieved through solution-phase or solid-phase synthesis techniques.

Solution-phase parallel synthesis involves carrying out a large number of individual reactions in separate reaction vessels, often in a multi-well plate format. This allows for the straightforward purification and characterization of each individual compound. The synthesis of a library of this compound analogues via this method would typically involve the following steps:

Preparation of Building Blocks: A diverse set of 3-nitrobenzoic acid derivatives and aniline derivatives would be sourced or synthesized.

Amide Coupling: Each benzoic acid derivative would be reacted with each aniline derivative in the presence of a suitable coupling agent, such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in an array of reaction wells.

Work-up and Purification: After the reactions are complete, a parallel work-up and purification procedure, often employing automated liquid handling and chromatographic systems, is used to isolate the final products.

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. In this approach, either the aniline or the benzoic acid component is attached to a solid support. For example, a variety of anilines could be attached to a resin, and then each resin-bound aniline could be reacted with a different 3-nitrobenzoic acid derivative. After the reaction, the desired products are cleaved from the resin. The "split-and-pool" method can be used in solid-phase synthesis to generate very large libraries of compounds.

The following table illustrates a small, hypothetical combinatorial library of N-aryl-3-nitrobenzamides that could be synthesized to explore the structure-activity relationships around the this compound scaffold.

| Benzoic Acid Component | Aniline Component | Resulting Compound |

| 3-Nitrobenzoic acid | 3,4-Dimethylaniline | This compound |

| 3-Nitrobenzoic acid | 4-Chloroaniline | N-(4-chlorophenyl)-3-nitrobenzamide |

| 3-Nitrobenzoic acid | 3-Methoxyaniline | N-(3-methoxyphenyl)-3-nitrobenzamide |

| 3,5-Dinitrobenzoic acid | 3,4-Dimethylaniline | N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide |

| 3,5-Dinitrobenzoic acid | 4-Chloroaniline | N-(4-chlorophenyl)-3,5-dinitrobenzamide |

| 3,5-Dinitrobenzoic acid | 3-Methoxyaniline | N-(3-methoxyphenyl)-3,5-dinitrobenzamide |

The screening of these combinatorial libraries against various biological targets can rapidly generate a wealth of data, enabling the identification of "hit" compounds and the elucidation of key structural features required for a desired research outcome.

Impact of Substituent Modifications on the Research Profile of this compound Analogues

The systematic modification of substituents on the this compound scaffold has a profound impact on the physicochemical and biological properties of the resulting analogues, thereby shaping their research profile. By strategically altering the nature and position of these substituents, researchers can fine-tune properties such as solubility, lipophilicity, metabolic stability, and biological activity.

Modifications on the 3-Nitrobenzoyl Ring:

The 3-nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the benzoyl ring and the amide linkage. The position and nature of additional substituents on this ring can further modulate these properties.

Electronic Effects: The introduction of additional electron-withdrawing groups, such as a second nitro group at the 5-position to create a 3,5-dinitrobenzoyl moiety, can further decrease the electron density of the aromatic ring. Conversely, the addition of electron-donating groups, such as a methoxy or amino group, will have the opposite effect. These electronic perturbations can influence the molecule's ability to participate in various non-covalent interactions, which can be critical for its biological activity.

Modifications on the 3,4-Dimethylphenyl Ring:

The 3,4-dimethylphenyl moiety is generally considered to be electron-donating and lipophilic. Modifications to this ring can significantly alter the molecule's solubility, membrane permeability, and metabolic stability.

Lipophilicity and Solubility: The two methyl groups contribute to the lipophilicity of the parent compound. Replacing these methyl groups with more polar substituents, such as hydroxyl or amino groups, can increase the aqueous solubility of the analogues. Conversely, introducing larger alkyl or halogen substituents can increase lipophilicity. The balance between lipophilicity and hydrophilicity is often a critical parameter for optimizing the research utility of a compound.

Metabolic Stability: The methyl groups on the phenyl ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing these methyl groups with more metabolically stable substituents, such as fluorine or chlorine atoms, can increase the half-life of the compound in biological systems.

The following table provides a summary of the potential impact of various substituent modifications on the research profile of this compound analogues, based on established principles of medicinal chemistry.

| Modification | Impact on Physicochemical Properties | Potential Impact on Research Profile |

| Addition of a 5-nitro group to the benzoyl ring | Increased electron-withdrawing character, potential for altered solubility | Enhanced potency in certain assays, potential for altered selectivity |

| Replacement of the 3-nitro group with a 3-amino group | Increased basicity and polarity, potential for hydrogen bonding | Altered biological target profile, improved aqueous solubility |

| Replacement of the 3,4-dimethyl groups with 3,4-dichloro groups | Increased lipophilicity and electronic withdrawal on the N-phenyl ring | Altered metabolic stability, potential for halogen bonding interactions |

| Introduction of a 4'-hydroxyl group on the N-phenyl ring | Increased polarity and hydrogen bonding capacity | Improved aqueous solubility, potential for new interactions with biological targets |

Structure-activity relationship (SAR) studies on related series of compounds, such as 3-arylcoumarins, have shown that the position and electronic nature of substituents, including nitro and methyl groups, are critical determinants of antibacterial activity mdpi.comnih.gov. These findings underscore the importance of systematic substituent modification in the design of novel this compound analogues for specific research applications.

Prodrug Strategies for this compound for Enhanced Research Utility

Prodrug strategies involve the chemical modification of a biologically active compound to form an inactive or less active derivative that is converted to the active form in a specific biological environment. This approach can be employed to overcome undesirable properties of the parent compound, such as poor solubility, low permeability, or metabolic instability, thereby enhancing its research utility. For this compound, several prodrug strategies could be envisioned to modulate its physicochemical and pharmacokinetic properties.

One of the key features of this compound is the presence of a nitroaromatic moiety. Nitroaromatic compounds can be activated under hypoxic (low oxygen) conditions, which are characteristic of certain pathological environments. This property can be exploited in a prodrug strategy where the nitro group acts as a trigger for the release of an active agent. The reduction of the nitro group to a hydroxylamine or an amine can initiate a cascade of reactions leading to the release of a therapeutic or diagnostic payload. This approach is particularly relevant in the design of hypoxia-activated prodrugs nih.gov.

Another common prodrug approach involves the modification of existing functional groups to improve physicochemical properties. While this compound itself lacks readily modifiable groups like hydroxyl or carboxyl functions, analogues designed with such handles could be amenable to prodrug derivatization. For instance, if a hydroxyl group were introduced onto either of the phenyl rings, it could be esterified or converted into a carbonate or carbamate to create a prodrug with altered solubility and permeability. The choice of the promoiety would depend on the desired properties and the intended mechanism of activation.

The amide bond of this compound could also be a target for prodrug design. N-acylation or N-alkylation of the amide nitrogen with a labile group could create a prodrug that releases the parent compound upon enzymatic or chemical cleavage. For example, an N-acyloxymethyl or N-phosphonooxymethyl group could be introduced, which would be cleaved by esterases or phosphatases, respectively, to regenerate the active benzamide.

The following table outlines several potential prodrug strategies for analogues of this compound, along with the rationale and potential advantages for research applications.

| Prodrug Strategy | Modification | Activation Mechanism | Potential Research Utility |

| Hypoxia-Activated Prodrug | Attachment of a leaving group that is released upon nitro group reduction | Enzymatic reduction of the nitro group under hypoxic conditions | Targeted release of the active compound in low-oxygen environments |

| Ester Prodrug of a Hydroxylated Analogue | Esterification of a hydroxyl group on an analogue | Cleavage by esterase enzymes | Improved membrane permeability and oral absorption |

| Phosphate (B84403) Prodrug of a Hydroxylated Analogue | Phosphorylation of a hydroxyl group on an analogue | Cleavage by phosphatase enzymes | Increased aqueous solubility for parenteral administration |

| N-Acyloxymethyl Prodrug | Addition of an acyloxymethyl group to the amide nitrogen | Enzymatic cleavage by esterases | Masking the amide functionality to alter physicochemical properties |

Emerging Research Applications and Future Directions for N 3,4 Dimethylphenyl 3 Nitrobenzamide

N-(3,4-dimethylphenyl)-3-nitrobenzamide as a Chemical Probe for Biological Research

There is currently no available scientific literature detailing the development or use of this compound as a chemical probe. Chemical probes are powerful tools used to study biological systems by selectively interacting with specific proteins or pathways. The synthesis of such probes requires extensive research into a compound's binding affinity, selectivity, and mechanism of action. At present, studies of this nature for this compound have not been published in accessible scientific literature.

Potential Applications in Advanced Materials Science Research

Investigations into the potential of this compound in advanced materials science, such as for applications in optoelectronics or the development of functional polymers, are not documented in current research. While nitro-aromatic compounds can possess interesting electronic and optical properties, the specific characteristics of this compound and its suitability for these advanced applications have not been a subject of dedicated study.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

The application of artificial intelligence (AI) and machine learning (ML) in chemical and drug discovery is a rapidly growing field. These technologies are used to predict compound properties, identify potential biological targets, and design novel molecules. However, there are no specific instances in the available literature of AI or ML models being trained on or used to predict the properties or potential applications of this compound. The lack of foundational experimental data on this compound would be a significant hurdle for the application of such computational methods.

Unexplored Mechanistic Hypotheses and Novel Biological Targets for this compound

Due to the absence of biological activity screening and mechanistic studies, there are no established or proposed mechanistic hypotheses or novel biological targets for this compound in the scientific literature. The identification of biological targets is a critical step in drug discovery and the development of chemical probes, and this foundational research has not yet been published for this specific compound.

Role of this compound in the Development of Next-Generation Research Tools

Given the lack of research into its own biological or material properties, this compound has not been identified as a component in the development of next-generation research tools. Its primary documented role remains that of a precursor or intermediate in the synthesis of other chemical entities.

Q & A

Q. What are the optimized synthetic routes for N-(3,4-dimethylphenyl)-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a two-step process:

Nitration : Introduce the nitro group to the benzamide precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Excess nitric acid should be avoided to prevent over-nitration .

Amidation : Couple the nitrobenzoyl chloride intermediate with 3,4-dimethylaniline using a base (e.g., pyridine) to neutralize HCl byproducts. Solvent choice (e.g., THF vs. DCM) impacts reaction kinetics and purity .

Key Optimization Factors :

- Temperature control during nitration minimizes side products.

- Stoichiometric ratios (1:1.2 for amine:acyl chloride) ensure complete coupling.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Cellular Toxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess cytotoxicity (EC₅₀) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize thermal motion artifacts .

- Refinement in SHELXL : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Compare R₁ values (<5% for high-quality data) across datasets .

- Twinned Crystals : Address pseudo-merohedral twinning using the ROTAX algorithm in PLATON .

Q. What computational strategies predict the SAR of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., at B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic regions for SAR .

- Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2 or EGFR). Validate docking poses with MD simulations (GROMACS) .

- QSAR Models : Use Hammett constants (σ) for nitro and methyl groups to correlate electronic effects with bioactivity .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

Methodological Answer:

- Pharmacokinetic Profiling :

- Measure plasma stability (e.g., t₁/₂ in mouse serum) and membrane permeability (PAMPA assay) .

- Identify metabolites via LC-MS/MS to assess bioactivation/deactivation pathways .

- Species-Specific Metabolism : Compare hepatic microsomal activity (human vs. rodent) to explain efficacy disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.